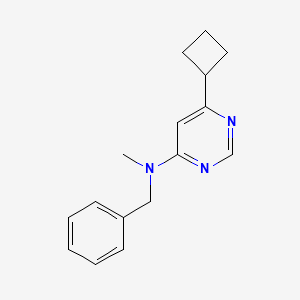

N-benzyl-6-cyclobutyl-N-methylpyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimidine ring provides a flat, aromatic center to the molecule, while the benzyl and cyclobutyl groups would add complexity and three-dimensionality .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrimidine ring, as well as the benzyl, cyclobutyl, and methylamine groups. Each of these groups has different reactivity, and could participate in different types of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the polar amine group might make it more soluble in water, while the aromatic benzyl group might increase its stability .Aplicaciones Científicas De Investigación

Photochemical Benzylic Bromination in Continuous Flow

Abstract: BrCCl₃, a rarely used benzylic brominating reagent, exhibits complementary reactivity to other reagents. Its reactivity has been revisited in continuous flow, revealing compatibility with electron-rich aromatic substrates . This method is initiated by the photolysis of the Br–Br bond in Br₂, which is present in low levels in N-bromosuccinimide (NBS). The continuous flow approach allows for improved and evenly distributed light penetration throughout the reaction medium, making it suitable for scaling up reactions. One specific application is the development of a p-methoxybenzyl bromide generator for PMB protection, demonstrated on a pharmaceutically relevant intermediate with a yield of 91% and a PMB-Br space–time yield of 1.27 kg L⁻¹ h⁻¹.

Suzuki–Miyaura Coupling Using Boron Reagents

Abstract: N-benzyl-6-cyclobutyl-N-methylpyrimidin-4-amine can serve as a boron-containing substrate for Suzuki–Miyaura coupling reactions. This powerful cross-coupling method allows the formation of C–C bonds between aryl or vinyl boron reagents and aryl or vinyl halides. By using N-benzyl-6-cyclobutyl-N-methylpyrimidin-4-amine as a boron source, researchers can access diverse biaryl compounds, which find applications in materials science, pharmaceuticals, and agrochemicals. The coupling reaction proceeds under mild conditions and provides a versatile platform for creating complex molecular architectures .

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, it might interact with biological receptors or enzymes in the body. If it’s used as a catalyst or a reagent in a chemical reaction, its mechanism of action would involve its reactivity and the way it interacts with other molecules .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-benzyl-6-cyclobutyl-N-methylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3/c1-19(11-13-6-3-2-4-7-13)16-10-15(17-12-18-16)14-8-5-9-14/h2-4,6-7,10,12,14H,5,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJSQXQKWGMCKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NC=NC(=C2)C3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-6-cyclobutyl-N-methylpyrimidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6445851.png)

![1-(azepan-1-yl)-2-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445858.png)

![2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6445864.png)

![2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6445882.png)

![1-(azepan-1-yl)-2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445891.png)

![4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B6445910.png)

![2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6445918.png)

![1-{4-[4-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445920.png)

![2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445924.png)

![1-ethyl-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6445925.png)

![N-ethyl-6-methyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6445928.png)

![2-{4-[7-(trifluoromethyl)quinolin-4-yl]piperazin-1-yl}ethan-1-ol](/img/structure/B6445937.png)